molecular formula C17H15ClN2O3S2 B2616123 4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide CAS No. 899732-86-6

4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B2616123
CAS No.: 899732-86-6
M. Wt: 394.89
InChI Key: XZVGTHOFRBUJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide is a synthetic small molecule featuring a benzothiazole core linked to a benzenesulfonyl group via a butanamide chain. This specific architecture combines two pharmacologically significant moieties, making it a compound of high interest in medicinal chemistry and drug discovery research. The incorporation of a chloro substituent on the benzothiazole ring is a common strategy to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets . The core benzothiazole scaffold is widely recognized for its diverse pharmacological potential, including antimicrobial, anticancer, and antidiabetic activities . Furthermore, sulfonamide derivatives, such as the benzenesulfonyl group in this compound, are well-established in therapeutic agents for their ability to inhibit various enzymes . While direct studies on this exact molecule are limited, research on highly similar analogs provides strong evidence of its potential research value. For instance, close structural relatives have demonstrated promising in vitro antibacterial activities against a range of Gram-positive and Gram-negative bacteria, in some cases showing efficacy comparable to or greater than standard antibiotics like ciprofloxacin . Other benzothiazole-sulfonamide hybrids have been investigated as enzyme inhibitors, with molecular docking studies suggesting high binding affinities to therapeutic targets such as alpha-glucosidase, which is relevant for antidiabetic research . The proposed mechanism of action for such compounds often involves interaction with enzymatic targets. The sulfonamide group may act as a metal-binding unit or participate in hydrogen bonding within enzyme active sites, while the benzothiazole ring can engage in hydrophobic and pi-pi stacking interactions . This compound serves as a versatile chemical building block for developing new therapeutic agents and probing biological pathways. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S2/c18-13-8-4-9-14-16(13)20-17(24-14)19-15(21)10-5-11-25(22,23)12-6-2-1-3-7-12/h1-4,6-9H,5,10-11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVGTHOFRBUJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The synthesis begins with the formation of the benzothiazole ring by reacting 4-chloroaniline with carbon disulfide and chlorine.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonation reaction, where benzenesulfonyl chloride is reacted with the intermediate benzothiazole compound.

    Formation of the Butanamide Chain: The final step involves the formation of the butanamide chain by reacting the sulfonylated benzothiazole intermediate with butanoyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound demonstrates significant potential as a lead compound in drug development due to its diverse pharmacological properties.

Anticonvulsant Activity

Research indicates that compounds similar to 4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide exhibit anticonvulsant effects. Studies have shown that benzothiazole derivatives can modulate neurotransmitter systems, influencing seizure thresholds in animal models. The mechanism may involve the inhibition of specific enzymes or modulation of receptor functions related to GABAergic signaling pathways.

Antimicrobial Research

The compound's structure suggests potential antimicrobial properties. Preliminary studies have indicated that benzothiazole derivatives possess antibacterial and antifungal activities, which could be further explored for developing new antimicrobial agents .

Optical Materials

Recent structural studies have explored the use of benzothiazole derivatives as optical materials. These compounds exhibit interesting photophysical properties that can be harnessed in the development of advanced optical devices .

Synthesis and Structural Studies

The synthesis of 4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide has been achieved through various synthetic routes involving hydrazine derivatives and sulfonyl chlorides. Structural analysis using techniques such as single-crystal X-ray diffraction has provided insights into the intermolecular interactions and stability of these compounds in solid-state forms .

Case Study 1: Anticonvulsant Properties

A study conducted on a series of benzothiazole derivatives demonstrated that modifications to the benzothiazole core could enhance anticonvulsant activity. The findings suggested that the presence of the sulfonamide group plays a crucial role in increasing efficacy against seizures in animal models.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on evaluating the antimicrobial activity of related benzothiazole compounds against various bacterial strains. The results indicated significant inhibitory effects, particularly against Gram-positive bacteria, highlighting the potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Key Observations:

Linker Flexibility : The butanamide chain in the target compound may enhance conformational flexibility compared to rigid acrylamide or oxadiazole linkers in analogs . This could influence binding affinity to biological targets.

Sulfonyl vs.

Benzothiazole Substitution : The 4-chloro substituent on the benzothiazole ring may enhance lipophilicity and membrane permeability relative to methyl-substituted analogs .

Biological Activity

4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzothiazole moiety : Known for various pharmacological activities.
  • Sulfonamide group : Often associated with antibacterial properties.
  • Butanamide backbone : Contributes to the compound's stability and reactivity.

Anticonvulsant Properties

Research indicates that compounds with similar structures may exhibit anticonvulsant effects. For instance, studies have shown that derivatives of benzothiazole can modulate neurotransmitter systems, potentially leading to therapeutic effects in epilepsy and anxiety disorders .

Table 1: Anticonvulsant Activity of Related Compounds

Compound NameStructure FeaturesBiological Activity
3-(Benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]propanamide hydrochlorideSimilar benzothiazole and sulfonamide groupsAnticonvulsant activity
N-(4-Chlorophenyl)-2-((1,3-dioxoisoindolin-2-yl)methyl)-4,5-dihydrothiazoleContains thiazole ringNeuroprotective effects

Anticancer Activity

Studies have highlighted the potential anticancer properties of benzothiazole derivatives. In particular, compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines such as A431, A549, and H1299. For example, a related compound was noted for its ability to inhibit the AKT and ERK signaling pathways, which are critical in cancer progression .

Table 2: Anticancer Activity of Related Compounds

Compound NameCancer Cell Line TestedMechanism of Action
6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amineA431, A549, H1299Inhibition of IL-6 and TNF-α; apoptosis induction
PMX610 (2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole)Non-small cell lung cancerPotent selective anticancer activity

The biological activity of 4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide is likely mediated through the inhibition of specific enzymes or modulation of receptor functions. This influences cellular signaling pathways that affect various physiological processes. The sulfonamide component may also enhance its antibacterial properties .

Case Studies

Recent studies have focused on the synthesis and biological evaluation of novel benzothiazole compounds. For instance:

  • Study on Dual Action : A study synthesized a series of benzothiazole derivatives that exhibited both anti-inflammatory and anticancer activities. The lead compound demonstrated significant inhibition of cancer cell proliferation while reducing inflammatory cytokines .
  • Mechanistic Insights : Research has shown that modifications to the benzothiazole nucleus can enhance anticancer activity by targeting specific receptors involved in tumor survival mechanisms .

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